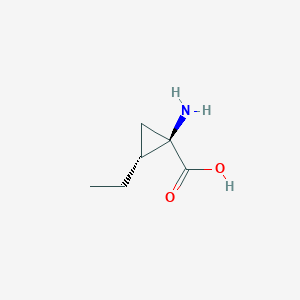

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid

Description

Historical Discovery and Isolation

The historical development of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is intimately connected with the discovery of coronatine, a significant bacterial phytotoxin produced by Pseudomonas syringae pathogens. The compound was first identified as coronamic acid, representing the amino acid moiety of the larger coronatine molecule, during investigations into plant-pathogen interactions in the mid-20th century. Researchers studying the biosynthetic pathway of coronatine established that this specific stereoisomer originates from L-isoleucine through the intermediacy of L-alloisoleucine.

The isolation process revealed that coronamic acid formation involves a complex enzymatic cyclization reaction, where L-alloisoleucine undergoes oxidative cyclization to form the characteristic cyclopropane ring structure. This discovery was particularly significant because it demonstrated that the cyclization reaction proceeds with the removal of only two hydrogen atoms from the precursor amino acid, specifically one at position C-2 and another at position C-6, while retaining the nitrogen atom at C-2 of L-alloisoleucine. The mechanism was found to involve the diversion of an enzymatic hydroxylation reaction into an oxidative cyclization process, representing a unique biosynthetic transformation in natural product chemistry.

Early research established that free coronamic acid could be efficiently incorporated into coronatine, indicating that the cyclization of L-alloisoleucine to coronamic acid occurs before the formation of the amide bond between coronafacic acid and coronamic acid. This finding was crucial for understanding the biosynthetic sequence and highlighted the importance of the (1R,2R) stereochemical configuration in the biological system.

Nomenclature and Synonyms

The systematic nomenclature of this compound reflects its complex stereochemical structure and functional group arrangement. According to International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid. This systematic name precisely defines the stereochemical configuration at both the C-1 and C-2 positions of the cyclopropane ring, with the R configuration indicating the spatial arrangement of substituents around each chiral center.

The compound is registered under multiple Chemical Abstracts Service numbers, including 63393-57-7 for the specific (1R,2R) stereoisomer. Alternative systematic names include cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)-form, which emphasizes the carboxylic acid functionality as the principal functional group. The PubChem database assigns this compound the unique identifier CID 11815376, facilitating its recognition in chemical databases and literature searches.

Common synonyms for this compound include coronamic acid, particularly when referring to its natural occurrence in bacterial systems. The designation (-)-(1R,2R)-coronamic acid specifically indicates the optical activity and stereochemical configuration of the naturally occurring form. In biochemical literature, the compound may also be referred to as 2-ethyl-1-aminocyclopropane-1-carboxylic acid when the stereochemical designation is understood from context.

The molecular formula C6H11NO2 accurately represents the elemental composition, with a molecular weight of 129.16 grams per mole. The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's structure: InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m1/s1.

Position in Cyclopropyl Amino Acids Classification

This compound occupies a distinctive position within the broader classification of cyclopropyl amino acids, representing a specialized subgroup of non-proteinogenic amino acids characterized by the presence of three-membered ring systems. Cyclopropyl amino acids constitute an important class of compounds in medicinal chemistry and natural product synthesis due to their unique conformational constraints and biological activities.

Within the cyclopropyl amino acid family, this compound is classified as a 1-amino-1-carboxycyclopropane derivative, distinguishing it from other structural variants such as 2-aminocyclopropanecarboxylic acids or cyclopropyl-substituted proteinogenic amino acids. The presence of both the amino and carboxyl groups attached to the same carbon atom (C-1) of the cyclopropane ring creates a quaternary carbon center, which significantly influences the compound's chemical reactivity and biological properties.

The compound's classification as a non-proteinogenic amino acid reflects its absence from the standard genetic code, despite its important biological functions in specific organisms. This classification places it among other specialized amino acids that serve crucial roles in secondary metabolism, particularly in bacterial systems where it functions as a building block for complex natural products.

Comparative analysis with related cyclopropyl amino acids reveals important structural relationships. For instance, 1-aminocyclopropane-1-carboxylic acid lacks the ethyl substituent at the 2-position and serves as the immediate precursor to ethylene in plant systems. The structural modification represented by the ethyl group addition in this compound fundamentally alters its biological function and synthetic accessibility.

The stereochemical classification of this compound as the (1R,2R) isomer distinguishes it from its (1S,2S) enantiomer, which possesses different biological properties and synthetic applications. This stereochemical specificity is crucial for understanding structure-activity relationships and designing synthetic approaches that maintain the required stereochemical integrity.

Natural Occurrence and Distribution

The natural occurrence of this compound is primarily documented in bacterial systems, specifically as a component of the phytotoxin coronatine produced by various pathovars of Pseudomonas syringae. These gram-negative bacteria represent plant pathogens that infect a wide range of host species, making coronatine and its constituent coronamic acid components of significant agricultural and ecological importance.

Pseudomonas syringae pathovar glycinea represents one of the most extensively studied producers of coronatine, and consequently this compound. This bacterial strain exhibits a complex biosynthetic machinery capable of converting common amino acid precursors into the specialized cyclopropyl amino acid through a series of enzymatic transformations. The natural distribution of coronatine-producing bacteria extends across various agricultural regions, particularly in areas where susceptible crop species are cultivated.

The biosynthetic origin of this compound from L-isoleucine through L-alloisoleucine represents a unique metabolic pathway that has evolved specifically in certain bacterial lineages. This biosynthetic route demonstrates the sophisticated enzymatic machinery required to construct the constrained cyclopropane ring system while maintaining precise stereochemical control. The discovery that this cyclization can occur before formation of the complete coronatine molecule suggests that the free amino acid may exist transiently in bacterial cells during active coronatine biosynthesis.

Research has revealed that the production of coronatine, and consequently this compound, is subject to environmental regulation in bacterial systems. Temperature, nutrient availability, and other environmental factors influence the expression of biosynthetic genes responsible for coronamic acid formation. This regulatory control suggests that the compound serves specific ecological functions related to bacterial virulence and host plant interaction.

Unlike many cyclopropyl amino acids that have been identified in plant systems, this compound appears to be predominantly associated with bacterial metabolism. This distribution pattern reflects the specialized nature of its biosynthetic pathway and its specific role in bacterial-plant interactions. The compound has not been widely reported in other biological systems, suggesting that its occurrence may be restricted to organisms possessing the specific enzymatic machinery required for its biosynthesis.

Properties

IUPAC Name |

(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHIWMRQDUCBDO-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473372 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63393-57-7 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Synthesis via Chiral Catalysis

The stereochemical integrity of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid necessitates enantioselective synthesis routes. While direct documentation of this compound’s preparation is limited, general approaches for analogous cyclopropanecarboxylic acids involve stereocontrolled cyclopropanation followed by functional group interconversions . For example, Simmons-Smith cyclopropanation of allylic amines or esters can generate the cyclopropane core, with chiral ligands or catalysts inducing the desired (1R,2R) configuration.

A notable advancement is the use of chiral sulfonium ylides in asymmetric cyclopropanation. These ylides, when reacted with α,β-unsaturated carbonyl precursors, yield cyclopropane derivatives with high enantiomeric excess (ee > 90%) . For instance, ethyl (E)-3-(tert-butylamino)acrylate treated with a chiral ylide derived from (R)-binaphthol produces the cyclopropane skeleton with the correct stereochemistry, which can subsequently be hydrolyzed to the carboxylic acid .

| Parameter | Value |

|---|---|

| Catalyst | Dodecylbenzenesulfonic acid |

| Temperature | 120°C |

| Yield | 90% |

| Catalyst Recyclability | ≥5 cycles without loss |

Adapting this protocol to this compound would require starting with a stereodefined amino ester. For example, ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate could undergo acidolysis under similar conditions, though the presence of the amino group may necessitate protective strategies to prevent side reactions .

Electrocatalytic Multicomponent Reactions

Recent innovations in electrocatalysis enable stereoselective synthesis of cyclopropane derivatives via domino reactions. A 2015 study demonstrated that aldehydes, alkyl cyanoacetates, and dialkyl malonates react in the presence of sodium bromide–sodium acetate under electrochemical conditions to form trialkyl(2R,3R)-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates (52–87% yield). This method leverages in situ generation of bromine radicals to facilitate C–C bond formation while preserving stereochemistry.

For this compound, substituting the aldehyde component with an ethyl-bearing precursor and introducing an amino group via post-cyclization amination could yield the target compound. However, the compatibility of electrophilic amination agents with the electrocatalytic system remains untested .

Resolution of Racemic Mixtures

When stereoselective synthesis proves challenging, kinetic resolution or enzymatic separation offers an alternative. Lipase-catalyzed hydrolysis of racemic amino cyclopropanecarboxylic esters has been employed to isolate enantiopure products. For example, Pseudomonas fluorescens lipase selectively hydrolyzes the (1S,2S)-enantiomer of ethyl 1-amino-2-methylcyclopropanecarboxylate, leaving the (1R,2R)-ester intact for subsequent isolation . While this approach reduces yield by 50%, it ensures high enantiomeric purity (>98% ee).

Comparative Analysis of Methodologies

The table below evaluates the feasibility of each method for synthesizing this compound:

| Method | Stereoselectivity | Yield | Scalability | Complexity |

|---|---|---|---|---|

| Chiral Catalysis | High (ee > 90%) | Moderate | Moderate | High |

| Acidolysis | Low | High | High | Low |

| Electrocatalysis | Moderate | Moderate | Moderate | Moderate |

| Kinetic Resolution | High (ee > 98%) | Low | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include imines, oximes, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

A. Enzyme Interaction Studies

The compound serves as a valuable tool for studying enzyme-substrate interactions. Its structural characteristics allow researchers to investigate how it interacts with specific enzymes, particularly those involved in plant ethylene biosynthesis. For example, studies have shown that (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid can be converted into 1-butene in pea epicotyls, indicating its role in ethylene production pathways .

B. Ethylene Production

Ethylene is a crucial plant hormone that regulates various physiological processes. The conversion of this compound into ethylene has been documented, showcasing its importance in plant growth and development. The enzymatic conversion highlights the compound's potential as a research subject for understanding plant responses to environmental stimuli.

C. Neuropharmacology

Recent pharmacological studies have indicated that analogues of this compound may act as agonists at N-methyl-D-aspartate receptors. This suggests potential applications in neuropharmacology, particularly in developing treatments for neurological disorders .

A. Antiviral Properties

This compound derivatives have been explored as potential antiviral agents, particularly against the Hepatitis C virus. These compounds are noted for their ability to inhibit viral proteases, making them candidates for therapeutic development .

B. Antibiotic Development

Due to its structural properties, this compound is being investigated as a lead compound for antibiotic drugs. Its ability to inhibit pyridoxal-phosphate dependent enzymes positions it as a promising candidate for further pharmaceutical research aimed at combating bacterial infections .

A. Plant Growth Regulation

The compound's role in ethylene production makes it relevant for agricultural applications, particularly in enhancing crop yield and quality. By manipulating levels of this compound in plants, researchers can potentially influence growth patterns and stress responses .

B. Agrochemical Intermediates

As an intermediate in the synthesis of agrochemicals, this compound can be utilized to produce various pesticides and herbicides that enhance agricultural productivity while minimizing environmental impact .

Data Table: Applications Overview

Case Study 1: Ethylene Production from this compound

In a controlled study involving pea epicotyls, researchers demonstrated that only the (1R,2S) stereoisomer of this compound was efficiently converted into 1-butene. This finding emphasizes the stereospecific nature of enzymatic reactions involving this compound and its significance in ethylene biosynthesis pathways .

Case Study 2: Antiviral Activity Against Hepatitis C

A series of experiments conducted on derivatives of this compound indicated substantial antiviral activity against Hepatitis C virus proteases. These findings suggest that further development could lead to effective therapeutic agents for managing Hepatitis C infections .

Mechanism of Action

The mechanism of action of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s rigidity can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cyclopropane-Based Amino Acids

Table 1: Key Structural and Functional Properties

| Compound Name | Substituent (C2) | Stereochemistry | Key Applications/Activities | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| (1R,2R)-1-Amino-2-ethyl-ACC | Ethyl | 1R,2R | Under investigation (e.g., enzyme inhibition) | 129.16 | 63364-56-7 |

| (1R,2S)-1-Amino-2-vinyl-ACCA | Vinyl | 1R,2S | HCV NS3/4A protease inhibitors (grazoprevir, vaniprevir) | 139.14 | 158414-44-9 |

| (1R,2S)-1-Amino-2-phenyl-ACC | Phenyl | 1R,2S | Ethylene biosynthesis inhibitors | 191.21 | N/A |

| (1R,2R)-2-(2-Chlorophenyl)-ACC | 2-Chlorophenyl | 1R,2R | Synthetic intermediate | 196.63 | 1181230-38-5 |

Pharmacological and Industrial Relevance

- Antiviral Agents: While vinyl-ACCA is integral to HCV protease inhibitors, ethyl-ACC derivatives are less explored but may offer advantages in stability for non-macrocyclic drug designs .

Biological Activity

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (AEC) is a chiral compound with significant biological activity, particularly in plant physiology and potential pharmaceutical applications. This article explores its biological activity, focusing on its enzymatic interactions, effects on ethylene production, and implications in medicinal chemistry.

(1R,2R)-AEC is a stereoisomer of 1-amino-2-ethylcyclopropanecarboxylic acid, characterized by its ability to act as a substrate and inhibitor in various enzymatic processes. Its structural formula is represented as follows:

Malonyltransferase Interaction

Research has shown that (1R,2R)-AEC exhibits significant activity as a substrate for malonyltransferase enzymes. In studies involving mungbean hypocotyls, it was observed that both (1R,2S)-AEC and (1R,2R)-AEC were more effectively converted into malonyl conjugates compared to their enantiomers. The kinetic parameters (Km and Ki values) for these compounds were notably lower, indicating a higher affinity for the enzyme:

| Compound | Km (mM) | Ki (mM) |

|---|---|---|

| (1R,2R)-AEC | 0.1-0.2 | 0.1-0.2 |

| (1S,2R)-AEC | ~1 | ~1 |

| (1S,2S)-AEC | >10 | >10 |

These findings suggest that the R-configuration of AEC enhances its recognition by malonyltransferase as a D-amino acid substrate .

Role in Plant Physiology

(1R,2R)-AEC plays a crucial role in the biosynthesis of ethylene in plants. Ethylene is a vital plant hormone involved in various physiological processes such as fruit ripening and stress responses. Studies have demonstrated that the application of AEC can enhance ACC-dependent ethylene production in oat leaves when combined with linoleic acid . This indicates that AEC could be utilized to manipulate ethylene levels for agricultural benefits.

Study on Ethylene Production Enhancement

A commercial-scale study evaluated the use of 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to AEC, as a thinning agent in apple orchards. Results indicated that ACC significantly improved fruit set and early growth by modulating ethylene production . While this study did not focus exclusively on AEC, it highlights the broader implications of cyclopropane carboxylic acids in horticulture.

Q & A

Q. What are the established synthetic routes for (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves cyclopropanation, amino group introduction, and stereochemical control. Key steps include:

- Cyclopropanation : Use of diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring .

- Amino Group Introduction : Boc (tert-butoxycarbonyl) protection is commonly employed to stabilize the amino group during synthesis. Deprotection is performed under acidic conditions (e.g., HCl in dioxane) .

- Stereochemical Control : Enzymatic resolution using proteases (e.g., Alcalase 2.4L) or chiral auxiliaries ensures enantiomeric purity. For example, Boehringer Ingelheim’s method for vinyl-ACCA derivatives achieved >99% ee via sequential enzymatic resolutions .

Q. Table 1: Key Reaction Conditions and Outcomes

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Circular Dichroism (CD) : Detects Cotton effects correlated with specific stereoisomers .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and compares retention times to standards .

Q. What biological activities are associated with (1R,2R)-1-amino-2-ethylcyclopropanecoxylic acid, and how are these evaluated?

Methodological Answer:

- Enzyme Inhibition : Used in studies of 1-aminocyclopropane-1-carboxylate (ACC) deaminase. Activity is assessed via UV-Vis assays monitoring α-ketobutyrate production .

- Antiviral Applications : Derivatives like ethyl-ACCA are incorporated into protease inhibitors (e.g., vaniprevir). Efficacy is tested using cell-based antiviral assays (e.g., HCV replicon systems) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for scalability?

Methodological Answer:

- Continuous Flow Reactors : Enhance reproducibility and yield by maintaining precise temperature/pressure control during cyclopropanation .

- Biocatalytic Approaches : Immobilized enzymes (e.g., Sphingomonas aquatilis whole cells) reduce costs and improve selectivity. Kroll’s azlactone interconversion method offers an alternative for dynamic kinetic resolution .

Q. What mechanistic insights explain the inhibition of ACC deaminase by this compound?

Methodological Answer:

- Transition-State Mimicry : The cyclopropane ring mimics the planar transition state of ACC, competitively inhibiting enzyme activity. Stopped-flow kinetics and isotopic labeling (e.g., ²H, ¹³C) track substrate turnover .

- Structural Studies : Co-crystallization with ACC deaminase reveals binding interactions. Mutagenesis (e.g., Ala substitutions) identifies critical residues for inhibition .

Q. How do computational models aid in predicting the reactivity of this compound derivatives?

Methodological Answer:

Q. How should researchers address contradictions in reported enzymatic inhibition data for this compound?

Methodological Answer:

- Standardized Assays : Use uniform buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant ACC deaminase) to minimize variability .

- Control Experiments : Include known inhibitors (e.g., Co²⁺ ions) as benchmarks. Reconcile discrepancies via meta-analysis of kinetic parameters (Km, Vmax) .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

Q. How do structural modifications (e.g., ethyl vs. difluoromethyl substituents) impact biological activity?

Methodological Answer:

Q. Table 2: Substituent Effects on Biological Activity

| Substituent | LogP | IC50 (ACC Deaminase) | Metabolic Stability | Reference |

|---|---|---|---|---|

| Ethyl | 1.2 | 15 µM | Moderate | |

| Difluoromethyl | 0.8 | 8 µM | Low | |

| Trifluoromethyl | 0.5 | 22 µM | High |

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.